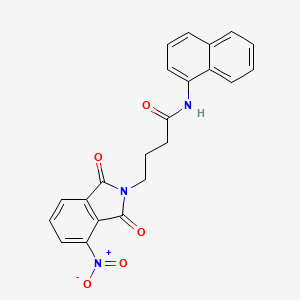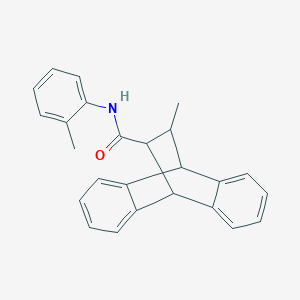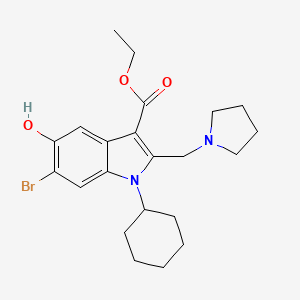![molecular formula C25H19N3O7S B11541031 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B11541031.png)
4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve mentioned is a complex organic molecule with a lengthy name. Let’s break it down:
Name: 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate
Structure: It consists of a phenyl group (C6H5) attached to a 4-methyl-3-nitrobenzenesulfonate moiety via a hydrazine linkage.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves the reaction of two key starting materials:
3-hydroxynaphthalen-2-carbohydrazide: This compound serves as the hydrazine component.
4-methyl-3-nitrobenzenesulfonyl chloride: This compound provides the sulfonate group.
The reaction proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production:: While specific industrial methods may vary, large-scale production typically involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactions:: The compound can undergo various chemical reactions, including:
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Hydrazine derivatives: Used for hydrazine coupling reactions.
Sulfonating agents: To introduce the sulfonate group.
Major Products:: The major product formed depends on the specific reaction conditions and the substituents present.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potentially as a probe for biological studies.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of dyes, pharmaceuticals, or materials.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, researchers often compare novel molecules to existing ones. Highlighting its uniqueness would involve analyzing structural features, reactivity, and applications.
Eigenschaften
Molekularformel |
C25H19N3O7S |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H19N3O7S/c1-16-6-11-21(14-23(16)28(31)32)36(33,34)35-20-9-7-17(8-10-20)15-26-27-25(30)22-12-18-4-2-3-5-19(18)13-24(22)29/h2-15,29H,1H3,(H,27,30)/b26-15+ |
InChI-Schlüssel |
LSLILIKOABEJAB-CVKSISIWSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11540968.png)
![4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540972.png)
![N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B11540974.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11541003.png)
![2-methoxy-4-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11541005.png)

![1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11541014.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11541015.png)

